molecular formula C15H14F3N3O3S B11479587 Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11479587
M. Wt: 373.4 g/mol
InChI Key: ONYZHGLESLSWOT-UHFFFAOYSA-N
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Description

ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a trifluoromethyl group, a thiazole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling Reactions: The thiazole intermediate is then coupled with the appropriate phenyl isocyanate to form the carbamoyl group.

    Esterification: Finally, the ethyl ester group is introduced through esterification reactions using ethanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The thiazole ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]PROPIONATE: Similar structure but with a propionate ester group instead of an acetate.

    METHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE: Similar structure but with a methyl ester group instead of an ethyl ester.

Uniqueness

ETHYL 2-[2-({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H14F3N3O3S

Molecular Weight

373.4 g/mol

IUPAC Name

ethyl 2-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C15H14F3N3O3S/c1-2-24-12(22)7-11-8-25-14(20-11)21-13(23)19-10-5-3-4-9(6-10)15(16,17)18/h3-6,8H,2,7H2,1H3,(H2,19,20,21,23)

InChI Key

ONYZHGLESLSWOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F

Origin of Product

United States

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